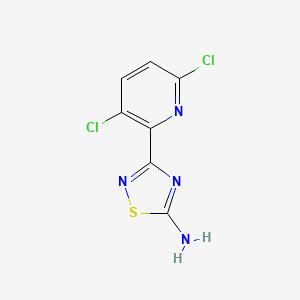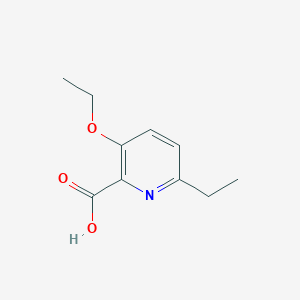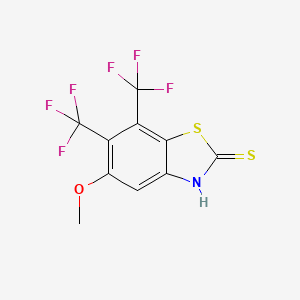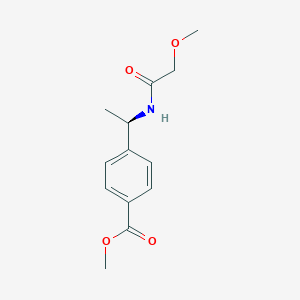![molecular formula C27H24O9 B12634881 (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3) CAS No. 919295-25-3](/img/structure/B12634881.png)
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]–water (1/3) is a complex organic compound that consists of a benzene ring substituted with three (4-hydroxyphenyl)methanone groups, each of which is further associated with water molecules in a 1:3 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] typically involves the reaction of benzene-1,3,5-triyl trichloride with 4-hydroxybenzophenone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as aluminum chloride, and requires anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems for monitoring and adjusting reaction conditions ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its structural rigidity and stability.
Mechanism of Action
The mechanism of action of (Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
(Benzene-1,3,5-triyl)tris[(4-methoxyphenyl)methanone]: Similar structure but with methoxy groups instead of hydroxyl groups.
(Benzene-1,3,5-triyl)tris[(4-aminophenyl)methanone]: Contains amino groups instead of hydroxyl groups.
Uniqueness
(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone] is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity. The hydroxyl groups enhance its antioxidant properties and make it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
919295-25-3 |
|---|---|
Molecular Formula |
C27H24O9 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
[3,5-bis(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone;trihydrate |
InChI |
InChI=1S/C27H18O6.3H2O/c28-22-7-1-16(2-8-22)25(31)19-13-20(26(32)17-3-9-23(29)10-4-17)15-21(14-19)27(33)18-5-11-24(30)12-6-18;;;/h1-15,28-30H;3*1H2 |
InChI Key |
UVBAIYCCZVSDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)



![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)

![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)

![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
